molecular formula C14H6Cl2N2O2 B1596053 3,3'-Dichloro-4,4'-diisocyanatobiphenyl CAS No. 5331-87-3

3,3'-Dichloro-4,4'-diisocyanatobiphenyl

Cat. No. B1596053
CAS RN: 5331-87-3
M. Wt: 305.1 g/mol
InChI Key: JITXMLLVGWGFGV-UHFFFAOYSA-N
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Description

3,3’-Dichloro-4,4’-diisocyanatobiphenyl is a chemical compound with the molecular formula C14H6Cl2N2O2 . It is also known by other names such as 3,3’-Dichlorodiphenyl 4,4’-Diisocyanate and 2-chloro-4-(3-chloro-4-isocyanatophenyl)-1-isocyanatobenzene .


Molecular Structure Analysis

The molecular weight of 3,3’-Dichloro-4,4’-diisocyanatobiphenyl is 305.1 g/mol . The IUPAC name for this compound is 2-chloro-4-(3-chloro-4-isocyanatophenyl)-1-isocyanatobenzene . The InChI and Canonical SMILES for this compound are also available .


Physical And Chemical Properties Analysis

3,3’-Dichloro-4,4’-diisocyanatobiphenyl is a solid at 20 degrees Celsius . It has a melting point of 168 to 172 degrees Celsius . It is slightly soluble in toluene . The compound is sensitive to moisture and heat .

Scientific Research Applications

Polyurethane Foam Production

3,3’-Dichloro-4,4’-diisocyanatobiphenyl: is extensively used in the production of polyurethane foams. These foams are integral to various industries due to their excellent insulation properties, structural integrity, and versatility. The compound acts as a precursor in the chemical reactions that lead to the foam’s expansion and hardening, resulting in materials used for thermal insulation, cushioning in furniture, and packaging materials .

Coatings and Adhesives

This diisocyanate compound plays a crucial role in the formulation of coatings and adhesives. It imparts superior durability, chemical resistance, and bond strength to the products. Its application ranges from protective coatings for floors and walls to strong adhesives used in construction and automotive industries .

Biomedical Sector

In the biomedical field, 3,3’-Dichloro-4,4’-diisocyanatobiphenyl is pivotal in synthesizing pharmaceuticals and medical devices. It contributes to creating polymers that are biocompatible and can be used in drug delivery systems, surgical implants, and wound dressings. Its properties allow for the development of targeted therapies, particularly in cancer treatment, where precision and efficacy are paramount .

Polymer Synthesis

The compound is a key ingredient in the synthesis of high-performance polymers. These polymers exhibit enhanced mechanical properties and thermal stability, making them suitable for use in extreme conditions. They are often employed in aerospace, automotive, and electronics industries for parts that require high resilience and longevity .

Targeted Drug Delivery Systems

3,3’-Dichloro-4,4’-diisocyanatobiphenyl: is instrumental in creating targeted drug delivery systems. These systems are designed to deliver medication directly to the site of disease, minimizing side effects and improving patient outcomes. The compound’s reactivity allows for the conjugation with drugs or biological molecules, enabling them to reach specific cells or tissues .

Advanced Material Research

Researchers utilize this compound in the development of advanced materials with unique properties. It is used in creating materials with specific functionalities, such as self-healing surfaces, smart textiles, and responsive sensors. The compound’s versatility makes it a valuable asset in the field of material science, where innovation is continuously sought after .

Safety and Hazards

This compound is toxic if swallowed or inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . It should be stored under inert gas at a temperature between 0-10°C . It should be handled with protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-chloro-4-(3-chloro-4-isocyanatophenyl)-1-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2N2O2/c15-11-5-9(1-3-13(11)17-7-19)10-2-4-14(18-8-20)12(16)6-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITXMLLVGWGFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N=C=O)Cl)Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277434
Record name 3,3'-Dichloro-4,4'-diisocyanatobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Dichloro-4,4'-diisocyanatobiphenyl

CAS RN

5331-87-3
Record name 5331-87-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2338
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3'-Dichloro-4,4'-diisocyanatobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-dichloro-4,4'-diisocyanato-1,1'-biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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